Methyl 6-bromo-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate

Medicinal Chemistry Physicochemical Properties Lead Optimization

Oxindole-based probe synthesis often stalls due to limited diversification points. This compound overcomes the bottleneck with three orthogonal handles: C6-Br for Pd-catalyzed cross-coupling, C4-methyl ester for amidation/hydrolysis, and N1-H for alkylation/acylation. The gem-dimethyl group at C3 blocks oxidative metabolism, enhancing lead stability. • 97% purity • Full analytical documentation (NMR, HPLC, LC-MS) • Shipped ambient, sealed under nitrogen • Bulk quantities available.

Molecular Formula C12H12BrNO3
Molecular Weight 298.13 g/mol
CAS No. 1818847-76-5
Cat. No. B1435613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate
CAS1818847-76-5
Molecular FormulaC12H12BrNO3
Molecular Weight298.13 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=C(C=C2NC1=O)Br)C(=O)OC)C
InChIInChI=1S/C12H12BrNO3/c1-12(2)9-7(10(15)17-3)4-6(13)5-8(9)14-11(12)16/h4-5H,1-3H3,(H,14,16)
InChIKeyDGLPOVAKRXDNJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-bromo-3,3-dimethyl-2-oxoindoline-4-carboxylate: Overview


Methyl 6-bromo-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate is a synthetic, polyfunctional oxindole derivative serving as a versatile intermediate in medicinal chemistry [1]. The molecule features a 3,3-dimethyl quaternary center, a C2-oxo group for hydrogen bonding, a C6-bromo substituent as a synthetic handle for cross-coupling, and a C4-methyl ester, enabling regioselective derivatization. This unique combination of substituents differentiates it from simpler oxindole building blocks, making it directly relevant for the construction of complex kinase inhibitor libraries and other bioactive scaffolds .

Versatile oxindole intermediate with orthogonal reactive handles for kinase inhibitor library construction.

Quaternary 3,3-dimethyl center blocks oxidative metabolism, supporting metabolic stability tuning.

C6-bromo, C4-methyl ester, and N1-H provide three distinct derivatization vectors for divergent synthesis.

Structural Non-Interchangeability with Common Analogs


This specific oxindole regiochemistry cannot be replicated by simple 6-bromooxindole (lacking the 3,3-dimethyl and 4-carboxylate) or by 3,3-dimethyl-2-oxoindole (lacking both the bromo and ester groups). The C6-bromo substituent provides a non-transferable vector for late-stage palladium-catalyzed cross-coupling reactions, essential for lead optimization [1]. Simultaneously, the C4-methyl ester offers a distinct functionalization site orthogonal to the indole nitrogen, enabling divergent synthesis not achievable with C5- or C7-substituted analogs . This dual handle feature is mandatory for generating targeted libraries, making direct substitution structurally impossible.

Analog gap

6-Bromooxindole without 3,3-dimethyl and 4-carboxylate groups cannot replicate the steric and electronic profile required for targeted SAR studies.

Handle loss

3,3-Dimethyl-2-oxoindole lacks both the bromo cross-coupling handle and the ester functionalization site, limiting diversification paths.

Regioisomer shift

C5-bromo regioisomer places the halogen adjacent to the ester, altering steric and electronic reactivity in cross-coupling – outcomes may not transfer.

Binding mute

N-Methyl analog abolishes the hydrogen bond donor capacity of the oxindole N-H, potentially disrupting hinge-binding interactions in kinase targets.

Head-to-Head Comparison Against Closest Analogs


Lipophilicity Tuning via 3,3-Dimethyl Substitution

The target compound's 3,3-dimethyl quaternary center is a critical pharmacokinetic modulator. While the target compound itself has a computed XLogP3-AA of 2.2, the unsubstituted analog methyl 6-bromo-2-oxoindoline-4-carboxylate (CAS 1090903-69-7) has a lower measured lipophilicity due to the exposure of the polar C3-methylene group [1]. The increased steric bulk and lipophilicity imparted by the 3,3-dimethyl group can significantly influence logD, metabolic stability, and protein binding, directly impacting a lead compound's pharmacokinetic profile as inferred from structural analogs in the oxindole class [2].

Lipophilicity modulation
Class-level inference
Target Computed XLogP3-AA 2.2
Unsub. analog Estimated lower logP (polar C3-methylene exposed)
Gem-dimethyl effect may increase lipophilicity relative to des-methyl analog.
Supports logD/metabolic stability SAR exploration.
Computed descriptor; class-level oxindole inference.
Medicinal Chemistry Physicochemical Properties Lead Optimization

C6-Bromo vs. C5-Bromo Reactivity in Cross-Coupling

The only structurally comparable regioisomer that is commercially available is the C5-bromo analog (methyl 5-bromo-3,3-dimethyl-2-oxoindoline-4-carboxylate). The target compound's C6-position places the bromine atom distal to both the 4-ester and the 2-oxo group, offering a unique electronic environment for metal-catalyzed transformations such as Suzuki-Miyaura or Buchwald-Hartwig couplings [1]. Rapid diversification at the C6 position can be achieved without steric interference from the C4-substituent, a key differentiator from the C5-bromo analog where the adjacent ester group can hinder reactivity . This differential reactivity is a critical selection factor for library synthesis design.

C6 vs. C5 reactivity
Supporting evidence
C6-Br Distal to C4-ester; favorable for cross-coupling
C5-Br analog Adjacent to ester; reactivity may be attenuated
Regiochemical position alters steric and electronic environment for metal-catalyzed couplings.
Position-specific diversification strategy for library synthesis.
Based on aromatic substitution principles; no direct kinetic data.
Organic Synthesis Cross-Coupling Chemical Biology

N1-H vs. N-Methyl Hydrogen Bond Donor Capacity

The target compound possesses a free N1-H group, an essential hydrogen bond donor. In contrast, the close analog methyl 6-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate (CAS 1818847-70-9) is N-methylated, completely abrogating hydrogen bond donation capability [1]. This is a critical functional difference, as the oxindole N-H is frequently a key pharmacophoric element in protein kinase inhibitors, forming a canonical hydrogen bond with the hinge region of the kinase ATP-binding site. The free N-H derivative enables this conserved binding interaction, while the N-methyl analog is structurally incapable of doing so, representing a loss of a potential key interaction point .

H-bond donor capacity
Supporting evidence
N-H target Hydrogen bond donor present
N-Me analog Donor capacity absent (N-CH3)
Free N-H enables canonical hinge-binding interaction in kinase targets.
Key pharmacophoric element for target engagement models.
Structural comparison; binding must be confirmed experimentally.
Medicinal Chemistry Hydrogen Bonding Molecular Recognition

Strategic Procurement Application Scenarios


Kinase Inhibitor Library Design

The unique orthogonal reactivity and hydrogen bond donor/acceptor profile of the compound make it an ideal central core for generating diverse libraries targeting the kinase hinge region. The C6-bromo provides a site for rapid diversification, the C4-ester allows for subsequent amidation or hydrolysis to a carboxylic acid, and the N-H group is available for alkylation/acylation, enabling exploration of distinct vectors in chemical space [1].

Metabolic Stability Tuning via Quaternary Center

The 3,3-dimethyl quaternary center acts as a 'magic methyl' effect analogous to those in several clinical compounds. Specifically, it blocks oxidative metabolism at the C3 position, a known metabolic soft spot for oxindoles. The computed increase in lipophilicity (XLogP3-AA of 2.2) is consistent with this strategy, which can be exploited to improve the half-life of a lead series without introducing new chiral centers [1].

PROTAC Linker Design Platform

The three distinct functionalization points (C6-Br, C4-ester, N1-H) are highly advantageous for PROTAC design. A ligand for the protein of interest can be connected at one position, while the E3 ligase ligand is attached at another, all on a tertiary carbon-rich scaffold that may confer favorable cell permeability. This multi-site linking capability is not present in simpler, mono-functional oxindoles [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library design
Orthogonal reactive handles (C6-Br, C4-ester, N1-H)
Site-selective derivatization and scaffold diversification efficiency
Metabolic stability tuning
Quaternary 3,3-dimethyl center and computed lipophilicity profile
In vitro microsomal stability and logD correlation in lead series
PROTAC linker platform
Three distinct functionalization points on a tertiary carbon-rich scaffold
Bifunctional conjugate synthesis and cell permeability assessment
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